Boc-D-MeTyr(Bzl)-OH

説明

Chemical Identity and Nomenclature

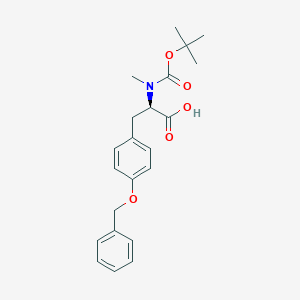

tert-Butyloxycarbonyl-D-N-methyltyrosine(benzyl)-OH represents a highly specialized derivative of the naturally occurring amino acid tyrosine, engineered specifically for advanced peptide synthesis applications. The compound's systematic nomenclature reflects its complex molecular architecture, with the Chemical Abstracts Service registry number 138774-98-8 providing its unique chemical identifier. The molecular formula C₂₂H₂₇NO₅ indicates a substantial molecular framework with a calculated molecular weight of 385.453 daltons, positioning it among the more sophisticated amino acid derivatives used in contemporary peptide chemistry.

The compound's nomenclature reveals several critical structural features that define its chemical behavior and synthetic utility. The "tert-butyloxycarbonyl" designation refers to the protective group attached to the amino nitrogen, providing acid-labile protection that can be selectively removed under controlled conditions. The "D-" prefix indicates the absolute configuration of the amino acid backbone, representing the non-natural enantiomer of tyrosine that imparts unique stereochemical properties to the resulting peptides. The "N-methyl" component signifies the presence of a methyl group attached to the amino nitrogen, which fundamentally alters the compound's conformational behavior and hydrogen bonding patterns compared to unmethylated derivatives.

The benzyl protecting group, denoted in the nomenclature as "(benzyl)," serves to protect the phenolic hydroxyl group of the tyrosine residue during synthesis. This protective strategy prevents unwanted side reactions while maintaining the aromatic character essential for tyrosine's biological activity. Alternative nomenclature systems may refer to this compound as D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-O-(phenylmethyl)- or by various commercial designations that emphasize different aspects of its molecular structure.

Historical Development in Peptide Chemistry

The development of tert-butyloxycarbonyl-D-N-methyltyrosine(benzyl)-OH represents a culmination of several decades of advancement in peptide synthesis methodology, building upon fundamental discoveries in protective group chemistry and solid-phase peptide synthesis. The historical trajectory of this compound's development can be traced to the pioneering work of Robert Bruce Merrifield in the early 1960s, who introduced the revolutionary concept of solid-phase peptide synthesis that fundamentally transformed the field of peptide chemistry. Merrifield's initial approach utilized benzyloxycarbonyl protecting groups and dicyclohexylcarbodiimide coupling agents, establishing the foundation upon which more sophisticated protective strategies would later be built.

The introduction of the tert-butyloxycarbonyl protecting group in the late 1960s marked a significant milestone in the evolution toward the current compound. This development, which provided acid-labile protection that could be removed under relatively mild conditions using trifluoroacetic acid, represented a substantial improvement over earlier protecting strategies that required harsh acidolysis conditions. The tert-butyloxycarbonyl methodology enabled the synthesis of more complex peptides with greater efficiency and reduced side reaction profiles, setting the stage for the development of specialized derivatives like the current compound.

The incorporation of N-methylation into amino acid derivatives emerged as a significant advancement in the 1970s and 1980s, driven by the recognition that N-methyl amino acids could dramatically alter peptide conformation and biological activity. Research demonstrated that N-methylation could restrict backbone flexibility, enhance membrane permeability, and improve proteolytic stability, making N-methyl derivatives particularly valuable for pharmaceutical applications. The specific development of N-methyl tyrosine derivatives responded to the need for aromatic amino acids that could provide both conformational control and the biological activity associated with tyrosine residues.

The evolution toward D-amino acid incorporation in peptide synthesis reflected growing appreciation for the unique properties that non-natural stereochemistry could impart to peptides. D-amino acids were found to enhance proteolytic resistance while maintaining or even improving biological activity in certain contexts. The combination of D-stereochemistry with N-methylation and sophisticated protecting group chemistry represented a convergence of multiple synthetic strategies, resulting in compounds like tert-butyloxycarbonyl-D-N-methyltyrosine(benzyl)-OH that could address complex synthetic challenges.

The benzyl protecting group for tyrosine's phenolic hydroxyl group became standard practice following extensive research into orthogonal protection strategies. This protective approach proved particularly valuable because benzyl groups remain stable under the acidic conditions used for tert-butyloxycarbonyl removal while being readily removable under the strong acidic conditions used for final peptide cleavage. The development of this orthogonal protection scheme enabled the reliable synthesis of tyrosine-containing peptides without the side reactions that had previously complicated such syntheses.

Overview of Research Significance

The research significance of tert-butyloxycarbonyl-D-N-methyltyrosine(benzyl)-OH extends far beyond its immediate utility as a synthetic building block, encompassing fundamental contributions to peptide chemistry, medicinal chemistry, and chemical biology. Contemporary research demonstrates that this compound serves as a critical tool for investigating structure-activity relationships in bioactive peptides, particularly those requiring precise stereochemical control and conformational constraint. The unique combination of D-stereochemistry and N-methylation provides researchers with unprecedented opportunities to explore how subtle structural modifications can dramatically influence biological activity, membrane permeability, and metabolic stability.

Recent investigations have highlighted the compound's particular value in the synthesis of cyclic peptides and peptidomimetics, where the conformational constraints imposed by N-methylation and D-stereochemistry can be leveraged to achieve desired three-dimensional structures. Studies in combinatorial peptide synthesis have demonstrated that incorporation of D-N-methyl amino acids can significantly expand the accessible conformational space of peptide libraries, leading to the identification of novel bioactive structures that would be inaccessible using conventional L-amino acids. This capability has proven especially valuable in drug discovery programs targeting challenging protein-protein interactions that require peptide ligands with specific conformational properties.

The compound's research applications extend to fundamental studies of peptide folding and stability, where the unique structural features of D-N-methyl amino acids serve as powerful probes of conformational behavior. Research has shown that strategic incorporation of such residues can induce specific secondary structures, disrupt unwanted aggregation, and enhance solution stability. These properties make the compound invaluable for researchers developing peptide-based therapeutics that must maintain their structure and activity under physiological conditions.

Methodological research has established the compound's critical role in advancing synthetic peptide chemistry techniques. Studies have demonstrated that the orthogonal protection scheme employed in this compound enables complex synthetic transformations that would be impossible with simpler protecting group strategies. The ability to selectively manipulate different functional groups in the presence of multiple protecting groups has opened new avenues for post-synthetic modification of peptides, allowing researchers to introduce additional functionality after the primary peptide sequence has been assembled.

| Research Application | Significance | Key Benefits |

|---|---|---|

| Cyclic Peptide Synthesis | High | Conformational constraint, improved stability |

| Peptidomimetic Development | High | Enhanced biological activity, proteolytic resistance |

| Structure-Activity Studies | Medium | Precise stereochemical control |

| Synthetic Methodology | High | Orthogonal protection, selective modification |

| Drug Discovery | Medium | Novel bioactive structures, improved pharmacokinetics |

The compound's significance in contemporary peptide research is further underscored by its role in developing next-generation peptide synthesis methodologies. Advanced coupling strategies, novel deprotection conditions, and innovative purification techniques have all been developed using this compound as a model substrate, contributing to the broader advancement of peptide chemistry. The insights gained from working with such complex protected amino acids have informed the design of even more sophisticated building blocks and have contributed to the automation and scale-up of peptide synthesis processes.

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNRGORPOYPIJC-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

Protection of Tyrosine: The synthesis begins with the protection of the amino group of tyrosine using the tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Methylation: The hydroxyl group of the tyrosine residue is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

Benzylation: The phenolic hydroxyl group is protected by benzylation, which involves reacting the methylated tyrosine with benzyl bromide (C6H5CH2Br) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of Boc-D-MeTyr(Bzl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

化学反応の分析

Types of Reactions:

Deprotection Reactions: Boc-D-MeTyr(Bzl)-OH undergoes deprotection reactions to remove the Boc and Bzl groups. These reactions are typically carried out using acids such as trifluoroacetic acid (TFA) for Boc deprotection and hydrogenation for Bzl deprotection.

Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains. Common reagents for these reactions include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling agents like 1-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Bzl removal.

Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt).

Major Products:

Deprotected Tyrosine Derivatives: After deprotection, the major products are the free amino acid derivatives.

Peptide Chains: In coupling reactions, the major products are extended peptide chains.

科学的研究の応用

Peptide Synthesis

Boc-D-MeTyr(Bzl)-OH is widely utilized in the synthesis of peptides. Its stability and ease of incorporation make it an ideal candidate for constructing complex peptide sequences. The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .

Protein Engineering

In protein engineering, this compound is used to study protein structure and function. By incorporating this compound into synthetic peptides, researchers can investigate conformational changes and interactions with biological targets .

Drug Development

The compound plays a crucial role in drug development, particularly for peptide-based therapeutics. It has been employed in designing enzyme inhibitors and receptor modulators, which are essential for developing new treatments for various diseases . For instance, studies have shown that derivatives of this compound can effectively inhibit specific receptors, demonstrating its potential in pharmacological applications .

Case Study 1: P2X7 Receptor Antagonists

Research has demonstrated that this compound derivatives can act as potent antagonists for the P2X7 receptor, which is implicated in inflammatory responses. One study identified a derivative with an IC50 value of 40 nM, showcasing its potential as a therapeutic agent in managing inflammatory diseases .

Case Study 2: Enzyme Inhibition

Another study explored the use of this compound in designing inhibitors targeting specific enzymes involved in cancer progression. The compound's structural properties allowed for the development of selective inhibitors that showed promise in preclinical models .

作用機序

Mechanism: Boc-D-MeTyr(Bzl)-OH exerts its effects primarily through its incorporation into peptide chains. The Boc and Bzl protecting groups provide stability during synthesis and can be selectively removed to expose the functional groups of the tyrosine residue.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can be used to design inhibitors that target specific enzymes by mimicking the natural substrates.

Receptor Interaction: It can also be used to design molecules that interact with specific receptors, modulating their activity.

類似化合物との比較

Structural and Functional Differences

Table 1: Structural Comparison of Boc-D-MeTyr(Bzl)-OH and Analogues

| Compound | CAS | Molecular Formula | MW (g/mol) | Protecting Groups | Amino Acid | Key Modifications |

|---|---|---|---|---|---|---|

| This compound | 64263-81-6 | C₂₂H₂₇NO₅ | 385.5 | Boc (α), Bzl (O), Me (N) | D-Tyr | N-methylation |

| Boc-L-Tyr(All)-OH | 127132-38-1 | C₁₇H₂₃NO₅ | 321.4 | Boc (α), Allyl (O) | L-Tyr | Allyl protection |

| Boc-D-Thr(Bzl)-OH | 69355-99-3 | C₁₆H₂₃NO₅ | 309.4 | Boc (α), Bzl (O) | D-Thr | β-hydroxy benzylation |

| Boc-D-Tyr(Me)-OH | 68856-96-2 | C₁₅H₂₁NO₅ | 295.3 | Boc (α), Me (O) | D-Tyr | O-methylation |

| Fmoc-D-Tyr(Bzl)-OH | 138775-48-1 | C₃₃H₃₁NO₅ | 529.6 | Fmoc (α), Bzl (O) | D-Tyr | Fmoc protection |

Key Observations :

- N-Methylation: Unique to this compound, this modification reduces hydrogen bonding and enhances metabolic stability compared to non-methylated analogues like Fmoc-D-Tyr(Bzl)-OH .

- Protecting Groups :

Research Findings :

- Coupling Efficiency : N-methylation in this compound reduces racemization but may slow coupling due to steric hindrance, contrasting with Fmoc-Cys(Bzl)-OH, which achieves 70% yield in standard couplings .

生物活性

Boc-D-MeTyr(Bzl)-OH, also known as N-Boc-N-methyl-O-benzyl-D-tyrosine, is a derivative of D-tyrosine that has garnered attention for its potential biological activities. This compound, with a molecular formula of CHNO and a molecular weight of 385.46 g/mol, is primarily utilized in peptide synthesis and research related to neurobiology and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 385.46 g/mol |

| CAS Number | 138774-98-8 |

| MDL Number | MFCD02259475 |

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It is known to act on the P2X7 receptor, which plays a critical role in inflammation and immune responses. Activation of this receptor can lead to the release of pro-inflammatory cytokines such as IL-1β, which is significant in both neuroinflammatory conditions and various immune responses .

Biological Activity

- Neuroprotective Effects : Studies have indicated that compounds similar to this compound can exhibit neuroprotective properties by modulating neurotransmitter release and reducing neuronal apoptosis. For instance, in macrophages, the activation of P2X7 receptors by ATP can lead to apoptosis; however, antagonists derived from this compound may inhibit this process, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Activity : Although not primarily studied for antimicrobial properties, the structural characteristics of this compound suggest it could influence microbial interactions through modulation of membrane dynamics or receptor activity in microbial cells .

- Influence on Hormonal Secretion : Amino acid derivatives like this compound have been reported to influence the secretion of anabolic hormones, which can enhance physical performance and recovery during exercise. This effect is attributed to their ability to act as ergogenic aids by supporting metabolic processes during stress-related tasks .

Case Study 1: Neuroinflammation Modulation

In a study examining the effects of P2X7 receptor antagonists on neuroinflammation, this compound was found to significantly reduce the release of TNF-α in activated microglial cells. The IC50 value for inhibition was determined to be around 13.1 nM, indicating potent activity against neuroinflammatory markers .

Case Study 2: Ergogenic Effects

Research involving various amino acid derivatives demonstrated that compounds similar to this compound could enhance mental performance during stress-related tasks. Participants who supplemented with these amino acids showed improved cognitive function and reduced fatigue during prolonged exercise sessions .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound and its analogs. The introduction of different substituents at the aromatic ring or modifications at the amine group significantly affects biological activity. For example:

- Substituent Variations : Changes in the benzyl group or modifications to the carboxylic acid moiety can enhance receptor binding affinity and selectivity towards P2X7 receptors.

- Peptide Coupling Efficiency : The steric hindrance introduced by the Boc protecting group has been shown to facilitate efficient peptide coupling reactions involving sterically hindered amino acids, making it valuable in peptide synthesis applications .

Q & A

Q. How does the methyl group in this compound affect peptide conformational dynamics?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Compare energy landscapes with unmethylated analogs to predict helical or β-sheet propensity.

- Experimental Validation : Use NMR NOE effects to measure inter-residue distances in model peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。